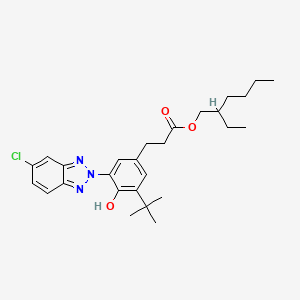






|
REACTION_CXSMILES
|
C(OC(=O)C[CH2:12][C:13]1[CH:18]=[C:17]([N:19]2[N:23]=[C:22]3[CH:24]=[CH:25][CH:26]=[C:27](Cl)[C:21]3=[N:20]2)[C:16]([OH:29])=[C:15]([C:30](C)(C)C)[CH:14]=1)CCCCCCC.[CH2:35](C(CCCC)COC(=O)CCC1C=C(N2N=C3C=CC(Cl)=CC3=N2)C(O)=C(C(C)(C)C)C=1)[CH3:36]>>[CH3:12][C:13]1[CH:18]=[C:17]([N:19]2[N:23]=[C:22]3[C:21]([CH:27]=[CH:26][CH:25]=[CH:24]3)=[N:20]2)[C:16]([OH:29])=[C:15]([CH2:30][CH:35]=[CH2:36])[CH:14]=1
|


|
Name
|
octyl-3-[3-tert-butyl-4-hydroxy-5-(chloro-2H-benzotriazole-2-yl)phenyl]propionate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC)OC(CCC1=CC(=C(C(=C1)N1N=C2C(=N1)C=CC=C2Cl)O)C(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(COC(CCC1=CC(=C(C(=C1)N1N=C2C(=N1)C=CC(=C2)Cl)O)C(C)(C)C)=O)CCCC
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC=C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |